Palmityl linoleate
Description
Contextualization of Cetyl Linoleate (B1235992) within Long-Chain Fatty Acid Esters
Cetyl linoleate is an ester formed through the esterification of cetyl alcohol and linoleic acid. nih.govncats.io It is categorized as a long-chain fatty acid ester, specifically belonging to the group known as wax esters. nih.gov Wax esters are broadly defined as esters derived from the combination of long-chain fatty acids and long-chain fatty alcohols. asutoshcollege.in
The molecular structure of cetyl linoleate comprises two principal constituents: cetyl alcohol, which is a saturated fatty alcohol with a 16-carbon chain (also known as hexadecan-1-ol), and linoleic acid. nih.govasutoshcollege.in Linoleic acid is an 18-carbon polyunsaturated fatty acid belonging to the omega-6 family, characterized by two cis double bonds located at the 9 and 12 positions (9Z,12Z-octadecadienoic acid). nih.govasutoshcollege.in It is recognized as an essential fatty acid (EFA) crucial for maintaining skin health and nourishment. asutoshcollege.insytheonltd.com
The chemical identity of cetyl linoleate is defined by its molecular formula, C34H64O2, and a computed molecular weight of approximately 504.9 g/mol . nih.govncats.io Its systematic IUPAC name is hexadecyl (9Z,12Z)-octadeca-9,12-dienoate. nih.govncats.io As a wax ester, cetyl linoleate shares structural parallels with other compounds such as cetyl palmitate and cetyl oleate (B1233923), which are esters formed from cetyl alcohol and different fatty acids. cir-safety.orgnih.gov
Academic Significance and Emerging Research Directions for Cetyl Linoleate
Cetyl linoleate holds considerable academic interest across multiple scientific disciplines, including biochemistry, dermatology, and cosmetic science. ontosight.ai Its unique molecular architecture, which combines a long, saturated fatty alcohol chain with a polyunsaturated fatty acid, makes it a subject of study for its distinct physical properties and potential biological activities. asutoshcollege.in
Current and emerging research directions for cetyl linoleate are multifaceted. These include in-depth investigations into its specific biological functions and interactions within cellular systems, acs.org its efficacy and role in cosmetic formulations for skin and hair care, ontosight.aitandfonline.com and the development of more sustainable and efficient synthesis methodologies. tandfonline.comajgreenchem.comresearchgate.netmdpi.com Furthermore, the potential for biotechnological production routes represents a growing area of research interest for fatty acid derivatives like cetyl linoleate. vulcanchem.com
Overview of Key Research Areas in Cetyl Linoleate Investigations
Research concerning cetyl linoleate and related wax esters spans several key areas, from synthesis methods to the exploration of its functional properties.
Synthesis Methods: The synthesis of cetyl linoleate and similar wax esters is approached through various techniques, including traditional chemical esterification and more contemporary enzymatic and green chemistry methods. tandfonline.comajgreenchem.comresearchgate.net Industrial production typically involves acid-catalyzed esterification of cetyl alcohol with linoleic acid under anhydrous conditions. vulcanchem.com However, research is increasingly focused on developing more sustainable approaches, such as solvent-free enzymatic esterification. These methods often employ immobilized lipases, like Candida antarctica lipase (B570770) B (CALB), and may incorporate microwave irradiation to enhance efficiency and reduce reaction times. tandfonline.comresearchgate.netmdpi.com The use of solid acid catalysts for solvent-free wax ester synthesis is also an active area of investigation. ajgreenchem.com Additionally, biotechnological pathways, potentially involving engineered microorganisms, are being explored as avenues for producing such fatty acid derivatives. vulcanchem.com
Physicochemical Properties: A significant area of research involves the characterization of cetyl linoleate's physical and chemical properties, which are critical for its application in various formulations. nih.gov These properties include its molecular structure, solubility characteristics, and thermal behavior, all of which are influenced by the combination of its saturated cetyl chain and unsaturated linoleate moiety. asutoshcollege.in Its classification as a wax monoester underscores its nature as a lipid compound. nih.gov
Potential Biological Activities and Applications (Research Focus): Investigations are underway to elucidate the potential biological activities of cetyl linoleate. In vitro studies have suggested possible roles in modulating cellular signaling pathways, including the inhibition of 5α-reductase with an IC₅₀ value of 18 µM and the modulation of PPAR-γ signaling in adipocytes. vulcanchem.com Research has also explored its capacity to enhance ceramide synthesis within keratinocytes. vulcanchem.com Within the realm of cosmetic applications, cetyl linoleate is being studied for its emollient properties, its function as a stabilizer in formulations, and its potential to improve skin barrier function, drawing upon the established benefits of linoleic acid. sytheonltd.comontosight.ai
Data Tables
Table 1: Physicochemical Properties of Cetyl Linoleate
| Property | Value | Source Index |
| Molecular Formula | C34H64O2 | nih.govncats.io |
| Molecular Weight | 504.9 g/mol (computed) | nih.gov |
| IUPAC Name | Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | nih.govncats.io |
| Kovats Retention Index | 3515.52 | nih.gov |
| Classification | Wax monoester | nih.gov |
Table 2: Components of Cetyl Linoleate
| Component | Type | Carbon Chain Length | Saturation | Key Features | Source Index |
| Cetyl alcohol | Fatty Alcohol | 16 | Saturated | Hexadecan-1-ol | nih.govasutoshcollege.in |
| Linoleic acid | Polyunsaturated Fatty Acid (PUFA) | 18 | Unsaturated | Omega-6; 9Z,12Z-octadecadienoic acid; Essential Fatty Acid (EFA) | nih.govasutoshcollege.insytheonltd.com |
Table 3: Synthesis Parameters for Wax Esters (General context for Cetyl Linoleate)
| Method | Catalyst | Temperature Range | Reaction Time | Solvent Condition | Efficiency/Yield (example) | Source Index |
| Enzymatic Esterification (Microwave) | Immobilized lipase (e.g., CALB) | ~60°C | ~20 min | Solvent-free | ~97.5% conversion | tandfonline.com |
| SO3H-Carbon Catalyzed Esterification | SO3H-carbon catalyst | 90°C | 6–10 hours | Solvent-free | ~97% yield | ajgreenchem.com |
| Enzymatic Esterification (Vacuum Reactor) | Immobilized lipase (e.g., Novozym® 435) | 70–80°C | Varies | Solvent-free | High quality esters | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-33H2,1-2H3/b13-11-,19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCPRFASSBVGQD-OHNCOSGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276562 | |
| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-31-1 | |
| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CETYL LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6O07AWB0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for Cetyl Linoleate
Chemical Esterification Routes for Cetyl Linoleate (B1235992) and Related Esters
Chemical esterification offers several pathways for synthesizing cetyl linoleate, employing various catalysts and reaction conditions.
Acid catalysis is a common approach for esterification. Strong acids like sulfuric acid can catalyze the reaction between fatty acids and alcohols. For instance, in the context of biodiesel production, sulfuric acid has been used at concentrations ranging from 0.1% to 3.0% with methanol, achieving high esterification yields bibliotekanauki.pl. While specific data for cetyl linoleate synthesis using sulfuric acid is limited in the provided search results, the general principles of acid-catalyzed esterification apply. Reaction kinetics in acid-catalyzed esterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. Reverse hydrolysis can decrease the yield, highlighting the importance of optimizing conditions to favor ester formation acs.org. Novel heterogeneous acid catalysts, such as TiFe2O4@SiO2–SO3H, have shown high activity in esterification reactions, with the potential for easy recovery and reuse nih.gov. Similarly, SO3H-carbon catalysts derived from glycerol (B35011) have demonstrated high efficiency in solvent-free esterification of long-chain fatty acids with long-chain fatty alcohols, achieving excellent conversions and selectivity under optimized conditions (e.g., 20 wt.% catalyst, 6-10 h reaction time, 90 °C) ajgreenchem.com.
Solvent-free synthesis methods are gaining traction due to their environmental benefits and potential for increased efficiency. Microwave irradiation has been employed to accelerate solvent-free esterification reactions. For example, microwave-assisted solvent-free modification of pectin (B1162225) using fatty acids demonstrated increased efficiency, reduced by-products, and faster reaction times compared to traditional heating methods nih.gov. Similarly, 4-dodecylbenzenesulfonic acid (DBSA) has been used as an efficient catalyst for solvent-free esterification of oleic acid with cetyl alcohol at mild temperatures (40 °C), achieving high conversion rates (93.6%) under optimized conditions (10 mol% DBSA, 1.3:1 oleic acid to alcohol molar ratio, 4 h) mdpi.com. Acidic deep eutectic solvents (DES) have also emerged as effective recyclable catalysts for solvent-free esterification, achieving high conversions (up to 99.1%) at mild temperatures (70 °C) with a reaction time of 3 hours csic.esresearchgate.net.
The development of novel heterogeneous catalysts is crucial for improving the sustainability and efficiency of esterification processes. Various solid acid catalysts have been investigated for esterification reactions. These include sulfonated carbon materials google.com, zeolites, and supported acid catalysts nii.ac.jpcsic.esresearchgate.net. For instance, a novel SO3H-carbon catalyst derived from glycerol has been developed for the solvent-free synthesis of wax esters, showing high efficiency and selectivity ajgreenchem.com. Another example is the use of 4-dodecylbenzenesulfonic acid (DBSA), which acts as an efficient catalyst for solvent-free esterification at mild temperatures mdpi.comrsc.org.
Biocatalytic and Enzymatic Approaches for Cetyl Linoleate Production
Enzymatic synthesis, primarily using lipases, offers a green and selective alternative for producing cetyl linoleate.
Lipases are highly effective biocatalysts for esterification reactions. Candida antarctica lipase (B570770) B (CALB), often available commercially as Novozym® 435, is widely used for the synthesis of wax esters, including those derived from fatty acids like linoleic acid and cetyl alcohol researchgate.netum.esnih.govresearchgate.netnih.gov. Studies have shown high conversion rates, often exceeding 90%, under optimized conditions. For example, Novozym® 435 achieved a yield of approximately 97% in 3.75 hours with a 35% enzyme amount in esterification of fatty acids with cetyl alcohol nih.gov. In solvent-free systems, Novozym® 435 can achieve high conversions, with one study reporting over 98.5% conversion under optimal conditions nih.govresearchgate.net. Lipozyme RMIM, another immobilized lipase, has also demonstrated high yields (around 95%) in wax ester synthesis, though it may require longer reaction times or higher enzyme amounts compared to Novozym® 435 nih.gov. Other lipases, such as immobilized Candida rugosa lipase, have also been employed, achieving high conversions (e.g., 89.3% in 12 hours) aidic.it.
Immobilization of lipases onto solid supports is a key strategy to enhance their stability, facilitate separation, and enable reusability, which are critical for industrial applications. Various supports, including polymeric matrices, chitosan, and functionalized graphitic carbon nitride nanosheets, have been used for lipase immobilization rsc.orgresearchgate.netmdpi.comacs.orgconicet.gov.arrsc.org. For instance, CALB immobilized on functionalized graphitic carbon nitride nanosheets demonstrated enhanced performance, achieving up to 92% conversion in lutein (B1675518) esterification and retaining 85% of its initial activity after incubation at 60 °C for 1 hour rsc.org. Immobilized lipases have shown excellent reusability, with some retaining significant activity after multiple reaction cycles researchgate.netum.esaidic.itmdpi.comconicet.gov.arrsc.orgmdpi.com. For example, Novozym® 435 retained 85% of its initial activity after 12 cycles in hexane (B92381) medium researchgate.net. Similarly, immobilized Candida rugosa lipase on Fe3O4@OA nanoparticles showed no significant reduction in activity during four cycles of use aidic.it. Chitosan-immobilized CALB derivatives exhibited good stability, retaining 90–95% of their activity after five consecutive 24-hour uses conicet.gov.ar. Biocatalyst engineering, including the development of cross-linked enzyme aggregates (CLEAs) and other immobilization techniques, aims to further improve enzyme stability and performance in esterification reactions nih.govcsic.esekb.eg.
Advanced Analytical and Characterization Methodologies in Cetyl Linoleate Research
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity and purity of chemical compounds like cetyl linoleate (B1235992). These techniques probe the interaction of molecules with electromagnetic radiation, providing unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Ester Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including esters. Both ¹H NMR and ¹³C NMR can provide detailed information about the arrangement of atoms and the types of chemical bonds present in cetyl linoleate.
In ¹H NMR spectroscopy, the protons adjacent to the ester carbonyl group (α-CH₂) typically resonate in the range of 3.7-4.1 ppm, while protons on the alkyl chain further from the ester linkage will appear at higher field (upfield). The methyl ester protons in methyl linoleate, for instance, appear as a singlet around 3.7 ppm, which is characteristic of the ester functionality aocs.org. For cetyl linoleate, the long cetyl chain (C16) and the linoleate chain (C18:2) will contribute distinct signals. The methylene (B1212753) groups of the saturated cetyl chain will appear as multiplets in the aliphatic region (typically 1.2-1.4 ppm for internal methylenes), while the specific protons of the linoleate moiety, particularly those adjacent to the double bonds and the ester carbonyl, will show characteristic chemical shifts that confirm the presence and position of these features acs.org. The integration of these signals allows for the quantification of different types of protons, aiding in structural confirmation and purity assessment aocs.org. For example, the protons of the ester group (–O–CH₂–) are expected to resonate around 4.0-4.2 ppm, distinct from the aliphatic protons orgchemboulder.com.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone. The ester carbonyl carbon (C=O) of cetyl linoleate is expected to resonate in the downfield region, typically around 170-175 ppm orgchemboulder.com. The methylene carbons of the cetyl chain and the various carbons of the linoleate chain, including those involved in double bonds, will also exhibit characteristic chemical shifts, allowing for a comprehensive structural elucidation acs.orguc.pt.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying functional groups within a molecule. They are particularly useful for confirming the presence of the ester linkage and the unsaturated fatty acid chain in cetyl linoleate.
In IR spectroscopy, esters exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters orgchemboulder.comlibretexts.orguc.edurflow.ai. Additionally, esters show characteristic C-O stretching vibrations, usually appearing as one or more strong bands between 1300 and 1000 cm⁻¹ orgchemboulder.comuobabylon.edu.iqspectroscopyonline.com. The presence of the linoleate moiety, with its two cis double bonds, would contribute to absorptions in the C=C stretching region (around 1650 cm⁻¹) and C-H stretching vibrations from unsaturated carbons (around 3000-3100 cm⁻¹) uc.edunih.gov. The long aliphatic chains of both the cetyl and linoleate components will also contribute characteristic C-H stretching (around 2850-2970 cm⁻¹) and bending vibrations (around 1465 cm⁻¹ for –CH₂–) uc.edu.
Raman spectroscopy, while complementary to IR, also provides valuable information about molecular vibrations. For fatty acid esters, Raman spectra can reveal characteristic peaks associated with C=C stretching vibrations (around 1656 cm⁻¹ for cis double bonds) and CH₂ scissoring modes (around 1448 cm⁻¹), which are indicative of the degree of unsaturation and the presence of specific fatty acid chains like linoleate nih.govcore.ac.uk. Raman spectroscopy can be particularly useful for analyzing complex mixtures and can be applied non-destructively core.ac.uk.
Chromatographic Separations and Quantitative Analysis of Cetyl Linoleate
Chromatographic techniques are essential for separating complex mixtures and quantifying individual components, including cetyl linoleate, and potential impurities or related compounds.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Compositional Analysis
Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used and robust technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. For the analysis of cetyl linoleate, it is often necessary to first convert the ester into its fatty acid methyl ester (FAME) derivatives if the original sample is a triglyceride or a free fatty acid mixture, though cetyl linoleate itself is already an ester and can be analyzed directly, potentially after transesterification if dealing with a complex matrix or for standardization purposes with FAME standards labrulez.comsigmaaldrich.coms4science.atscioninstruments.comperkinelmer.comgoogle.comgcms.czsigmaaldrich.comrestek.comscispace.com.
GC-FID excels at separating compounds based on their boiling points and polarity, allowing for the determination of purity and the identification of components within a mixture. For cetyl linoleate, GC-FID can quantify its presence and detect impurities such as unreacted cetyl alcohol, free linoleic acid, or other ester byproducts. The Flame Ionization Detector is highly sensitive to hydrocarbons, making it ideal for analyzing fatty acid chains s4science.atscioninstruments.com. Retention times, when compared to known standards, are used for identification, and peak areas are directly proportional to the concentration of the analyte, enabling quantitative analysis sigmaaldrich.coms4science.atscioninstruments.comgoogle.com. For instance, studies analyzing fatty acid methyl esters often report retention times for various chain lengths and degrees of unsaturation, which would serve as a reference for cetyl linoleate analysis gcms.czrestek.com. The method described for cetyl myristate/oleate (B1233923) synthesis shows retention times for related compounds, indicating the capability of GC-FID to resolve such esters google.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the identification and quantification power of mass spectrometry. This technique is particularly valuable for analyzing lipids and complex biological samples, and it can be applied to cetyl linoleate for detailed molecular characterization.
LC-MS allows for the separation of lipids based on their polarity or hydrophobicity, typically using reversed-phase (RP) or normal-phase (NP) chromatography chromatographyonline.comportlandpress.comnih.gov. RP-LC separates lipids based on the hydrocarbon chain, which is relevant for cetyl linoleate. Mass spectrometry then provides information about the molecular weight and fragmentation patterns of the separated compounds, enabling precise identification and quantification chromatographyonline.comnih.govcreative-proteomics.com. LC-MS is highly sensitive and can detect low-abundance lipid species, making it suitable for impurity profiling or, in biological contexts, for metabolite profiling if cetyl linoleate were part of a metabolic study chromatographyonline.comcreative-proteomics.com. The combination of retention time from LC and mass-to-charge ratio (m/z) from MS provides high confidence in compound identification waters.com. For example, LC-MS is used in lipidomics to identify hundreds of lipid species, and it offers advantages over direct infusion MS by reducing matrix effects and improving peak resolution chromatographyonline.comnih.gov.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Product Identification
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for qualitative analysis, reaction monitoring, and product identification in organic synthesis. It involves separating compounds on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate.
TLC is an excellent tool for monitoring the progress of reactions involving the synthesis or modification of cetyl linoleate. By spotting aliquots of the reaction mixture alongside the starting material, one can visually track the consumption of reactants and the formation of products based on their different retention factors (Rf values) rochester.edulibretexts.orgresearchgate.net. For esterification reactions, TLC can quickly indicate if the starting alcohol (cetyl alcohol) and fatty acid (linoleic acid) have reacted to form the ester. Visualization is typically achieved using UV light (if the compounds are UV-active) or by spraying the plate with visualization reagents that react with specific functional groups rochester.eduacs.orgpjsir.org.
TLC can also be used for the separation and identification of lipid esters, including those with different degrees of unsaturation, using techniques like argentation TLC or reversed-phase TLC nih.gov. The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) is critical for achieving good separation researchgate.netpjsir.orgopenaccesspub.orgsigmaaldrich.comshoko-sc.co.jp. For example, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used for separating esters researchgate.net. While TLC is primarily qualitative, quantitative analysis can be performed using densitometry or image analysis systems researchgate.netacs.org.
Thermal Analysis Techniques in Ester Chemistry
Thermal analysis techniques are indispensable for characterizing the thermal transitions and stability of ester compounds like cetyl linoleate. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary tools in this regard. DSC measures the heat flow associated with phase transitions, such as melting and crystallization, while TGA quantifies mass changes as a function of temperature, indicating decomposition or volatile loss.
DSC can reveal the melting point of cetyl linoleate, a critical parameter for its processing and application in formulations that require specific physical states. While direct thermal analysis data for cetyl linoleate specifically is not extensively detailed in the provided search results, related compounds like cetyl palmitate (an ester of cetyl alcohol and palmitic acid) exhibit melting points in the range of 43-55 °C ases.inswiftcraftymonkey.blogmerckmillipore.comwikipedia.orgmakingcosmetics.cominterfat.com. These values provide a benchmark for understanding the expected thermal behavior of cetyl linoleate, which, as a similar long-chain fatty ester, would likely possess a defined melting range. TGA, on the other hand, would be used to determine its thermal decomposition temperature, offering insights into its stability under elevated temperatures microbiozindia.comuniversallab.org.
Table 1: Expected Thermal Properties of Cetyl Linoleate (Based on related esters)
| Property | Technique | Typical Range/Value | Notes |
| Melting Point | DSC | 40-60 °C | Estimated based on similar long-chain fatty esters like cetyl palmitate. |
| Decomposition | TGA | Not specified | TGA would identify the temperature at which mass loss due to degradation begins. |
Advanced Microscopic and Imaging Techniques in Lipid Formulations
Microscopic and imaging techniques are vital for visualizing the morphology, structure, and distribution of cetyl linoleate within various formulations, particularly in lipid-based nanocarriers. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) offer distinct advantages in characterizing these systems.
SEM is adept at providing detailed surface morphology and compositional contrast nanosurf.comscribd.comnih.gov. TEM offers high-resolution internal structural information, crystallography, and chemical state details, making it suitable for examining the fine structure of lipid nanoparticles nanosurf.comscribd.comnih.govnih.govresearchgate.net. AFM excels in providing quantitative topographical data and can also probe mechanical and electrical properties with high lateral resolution, often with minimal sample preparation nanosurf.comscribd.comnih.gov.
Research on nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) often utilizes these techniques. For instance, studies involving cetyl palmitate (a related ester) in SLNs and NLCs have employed TEM to observe particle morphology, confirming spherical shapes and dense lipid matrices without aggregation nih.govresearchgate.net. AFM can further complement these findings by providing nanoscale surface details and quantitative topographical maps of these lipid structures nanosurf.comscribd.comnih.gov. These imaging methods are crucial for understanding how cetyl linoleate self-assembles and forms stable structures within complex lipid matrices or nanoparticles, which is critical for controlled release and delivery applications acs.orgmdpi.comresearchgate.nettaylorandfrancis.com.
Table 2: Microscopic Techniques for Lipid Nanoparticle Characterization
| Technique | Primary Information Provided | Resolution (Lateral) | Sample Environment |
| SEM | Surface morphology, compositional contrast (with EDS) | 1-10 nm | High vacuum (ESEM possible) |
| TEM | Internal structure, crystallography, chemical state | 0.1-0.2 nm (atomic scale) | High vacuum |
| AFM | Topography, mechanical properties, electrical properties, magnetic properties (quantitative) | Sub-nanometer to a few nm | Air, vacuum, liquids |
Mechanistic Studies of Cetyl Linoleate Reactivity and Stability
Oxidation Mechanisms of Polyunsaturated Fatty Acid Esters in Model Systems
Polyunsaturated fatty acid esters, such as cetyl linoleate (B1235992), are susceptible to oxidation due to the presence of multiple double bonds in the fatty acid chain researchgate.netnih.govnih.gov. This process, commonly known as autoxidation, is a free-radical chain reaction that can lead to the formation of hydroperoxides, aldehydes, ketones, and other degradation products researchgate.netnih.gov.
Role of Hydroperoxyl Radicals and Other Reactive Oxygen Species
The oxidation of polyunsaturated fatty acids is initiated and propagated by various reactive oxygen species (ROS), including peroxy radicals (ROO•), alkoxy radicals (RO•), and hydroperoxyl radicals (HO₂•) researchgate.netnih.govmdpi.comnih.gov. The process typically begins with the abstraction of a hydrogen atom from an allylic position of the fatty acid chain, forming an alkyl radical (R•) researchgate.netnih.gov. This radical then reacts rapidly with molecular oxygen to form a peroxy radical (ROO•) researchgate.netnih.gov. The peroxy radical can abstract another hydrogen atom from a different lipid molecule, propagating the chain reaction and forming lipid hydroperoxides (LOOH) researchgate.netnih.govmdpi.com. Hydroperoxides are primary oxidation products that are relatively unstable and can decompose to generate more reactive radicals (e.g., alkoxy and peroxy radicals), leading to secondary oxidation products and accelerating further degradation nih.govmdpi.com. Hydroperoxyl radicals (HO₂•), the protonated form of superoxide, are also implicated in initiating chain oxidation and can contribute to oxidative stress nih.gov.
Hydrolytic Degradation Pathways of Cetyl Linoleate Esters
The ester linkage in cetyl linoleate is susceptible to hydrolysis, a process where the ester bond is cleaved by water to yield the parent alcohol and carboxylic acid aade.org. This degradation pathway can occur uncatalyzed, particularly at elevated temperatures, but is significantly accelerated under acidic or basic conditions aade.org.
Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water aade.orgipb.pt. This pathway is generally reversible, with the alcohol and carboxylic acid capable of re-forming the ester.
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) ions act as strong nucleophiles, attacking the carbonyl carbon of the ester aade.orgmasterorganicchemistry.com. This leads to the formation of a tetrahedral intermediate, which then breaks down to form the carboxylate anion and the alcohol. Base-catalyzed hydrolysis is typically irreversible due to the formation of the stable carboxylate anion aade.org. For cetyl linoleate, hydrolysis would yield cetyl alcohol and linoleate salts (in basic conditions) or linoleic acid (in acidic conditions) . The presence of lime in certain industrial fluids, for example, can lead to base-promoted hydrolysis, forming carboxylate salts that can negatively impact rheological properties aade.org.
Investigation of Catalytic Mechanisms in Esterification and Transesterification Reactions
Cetyl linoleate can be synthesized through esterification and modified via transesterification, both of which are catalyzed processes.
Esterification: The formation of cetyl linoleate from cetyl alcohol and linoleic acid involves an esterification reaction. This process is typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymes ipb.pt. Acid catalysis generally proceeds via protonation of the carboxylic acid's carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol ipb.ptresearchgate.net.
Transesterification: Transesterification involves the exchange of the alcohol or acid moiety of an ester masterorganicchemistry.com. For cetyl linoleate, this could mean reacting with another alcohol or fatty acid. Both acid and base catalysts are effective in transesterification reactions masterorganicchemistry.comresearchgate.netmdpi.com.
Acid Catalysis: Under acidic conditions, the mechanism often involves protonation of the ester's carbonyl group, followed by nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the original alcohol moiety yield the new ester masterorganicchemistry.comresearchgate.net.
Base Catalysis: Base catalysis typically involves the formation of a highly nucleophilic alkoxide from the alcohol, which then attacks the ester's carbonyl carbon. This forms a tetrahedral intermediate that breaks down to yield the new ester and the original alkoxide masterorganicchemistry.commdpi.com. Heterogeneous base catalysts can also facilitate transesterification by adsorbing reactants and forming alkoxide intermediates on their surface mdpi.com.
Interfacial Phenomena and Their Influence on Ester Reactivity in Complex Systems
The behavior of cetyl linoleate at interfaces significantly influences its reactivity, especially in complex systems such as emulsions or dispersions jfrm.ruiptsalipur.orgslideshare.netresearchgate.net. Molecules at interfaces experience different forces compared to those in the bulk phase, leading to altered chemical properties and reaction rates iptsalipur.orguobaghdad.edu.iq.
Surface Area and Oxidation: In emulsions, the increased surface area available at the oil-water interface can promote faster oxidation rates compared to bulk oil jfrm.ru. Surfactants and emulsifiers, which stabilize these systems, can also influence the partitioning of reactants and antioxidants, thereby affecting oxidation jfrm.ruresearchgate.net.
Interfacial Adsorption: Cetyl linoleate, being an ester with a long alkyl chain, can exhibit amphiphilic characteristics. Its adsorption at interfaces can alter the local environment, potentially influencing both oxidation and hydrolysis pathways iptsalipur.orgresearchgate.net. For example, the presence of other amphiphilic molecules like monoacylglycerols or phospholipids (B1166683) can promote the partitioning of antioxidants to interfaces, thereby enhancing oxidative stability by reducing interfacial tension and inhibiting hydroperoxide formation researchgate.net.
Solvent Effects: The polarity of the local environment, including that within micelles or at interfaces, can affect reaction kinetics. For instance, solvent polarity can influence the β-scission of peroxyl radicals, a key step in lipid peroxidation nih.gov.
Data Table: Oxidation Susceptibility of Polyunsaturated Fatty Acids
Polyunsaturated fatty acids (PUFAs) like linoleic acid are inherently more susceptible to oxidation than saturated or monounsaturated fatty acids due to their multiple double bonds. The presence of bis-allylic methylene (B1212753) groups (-CH₂-) between double bonds provides sites for facile hydrogen atom abstraction, initiating the radical chain oxidation process.
| Fatty Acid Type | Number of Double Bonds | Bis-allylic Methylene Groups | Relative Oxidative Stability |
| Palmitic Acid (C16:0) | 0 | 0 | High |
| Oleic Acid (C18:1) | 1 | 1 | Moderate |
| Linoleic Acid (C18:2) | 2 | 1 | Low |
| Linolenic Acid (C18:3) | 3 | 2 | Very Low |
Note: This table illustrates the general trend of oxidative stability based on fatty acid structure. Cetyl linoleate's stability is primarily determined by the linoleate component.
Compound List:
Cetyl linoleate
Cetyl alcohol (Hexadecanol)
Linoleic acid
Linolenic acid
Hydroperoxides (LOOH)
Aldehydes
Ketones
Peroxy radicals (ROO•)
Alkoxy radicals (RO•)
Hydroperoxyl radicals (HO₂•)
Singlet oxygen (¹O₂)
Alkyl radicals (R•)
Superoxide anion (O₂•⁻)
Hydrogen peroxide (H₂O₂)
Hypochlorous acid (HOCl)
Carboxylic acid
Alcohol
Fatty acid methyl esters (FAME)
Triglycerides
Monoacylglycerols (MAG)
Phospholipids
Conjugated linoleic acid (CLA)
Computational Chemistry and in Silico Modeling of Cetyl Linoleate Systems
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods, such as Density Functional Theory (DFT), are foundational for understanding the intrinsic electronic structure and properties of molecules like Cetyl linoleate (B1235992). These methods allow for the calculation of molecular geometries, electron distributions, and energy levels, which are critical for predicting chemical reactivity and physical behavior.
Frontier Molecular Orbital Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a cornerstone of computational chemistry for predicting molecular reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary sites for chemical reactions, as these orbitals are most involved in electron transfer and bond formation taylorandfrancis.comsapub.orgufla.br. The energy levels and spatial distribution of the HOMO and LUMO can indicate which parts of a molecule are electron-rich (nucleophilic, associated with HOMO) and electron-deficient (electrophilic, associated with LUMO) taylorandfrancis.comnih.gov.
For Cetyl linoleate, FMO analysis would involve calculating the HOMO and LUMO energies and their corresponding electron densities. The ester functional group, with its carbonyl carbon, is a potential site for nucleophilic attack, and FMO analysis can quantify the electrophilicity of this carbon by examining the LUMO localization. Similarly, the double bonds in the linoleate chain are sites for electrophilic addition reactions, and their HOMO energies would indicate their nucleophilic character. While specific FMO studies on Cetyl linoleate are not extensively documented, this approach is standard for predicting the reactivity of similar ester and unsaturated fatty acid derivatives nih.gov. The energy gap between the HOMO and LUMO (ΔE) is also an indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity taylorandfrancis.com.
Conformational Analysis and Energetic Stability Studies
The conformational flexibility of a molecule significantly influences its physical properties and interactions. Cetyl linoleate, being a long-chain ester with two double bonds in the linoleate moiety, possesses a high degree of flexibility. Computational studies often explore various low-energy conformations to understand how the molecule can arrange itself in space, which is crucial for predicting its behavior in different environments, such as in lipid bilayers or at interfaces researchgate.netresearchgate.net.
Molecular Dynamics Simulations of Cetyl Linoleate Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques that model the time-dependent behavior of atoms and molecules by solving Newton's equations of motion. These simulations are essential for understanding dynamic processes such as self-assembly, aggregation, and interactions with other molecular species or interfaces researchgate.netacs.orgnih.govnih.govscielo.brnih.govplos.org.
Self-Assembly and Aggregation Behavior in Diverse Solvents
The amphiphilic nature of molecules, including esters like Cetyl linoleate, drives their self-assembly into ordered structures such as micelles or vesicles in aqueous or other polar solvents researchgate.netresearchgate.netsemanticscholar.orgnih.govgoogle.com. MD simulations can elucidate the driving forces behind these processes, including hydrophobic interactions, van der Waals forces, and electrostatic interactions, and predict the resulting aggregate structures, sizes, and stabilities researchgate.netscielo.brgoogle.com.
Studies on similar linoleate derivatives and other long-chain fatty acid esters have shown their propensity to form aggregates like vesicles or micelles depending on solvent conditions, concentration, and pH researchgate.netresearchgate.netresearchgate.net. MD simulations can track the formation of these structures from dispersed monomers, revealing the kinetics and thermodynamics of self-assembly. For Cetyl linoleate, MD simulations could predict its aggregation behavior in various solvents, detailing how the cetyl chain and the linoleate tail interact with the solvent and with each other to form stable supramolecular architectures.
Interactions with Other Lipid Components and Surfactants
Research on related lipid systems has employed MD to study interactions within stratum corneum lipids researchgate.net and the behavior of surfactants like cetyltrimethylammonium bromide (CTAB) at interfaces scielo.br. These studies provide a framework for understanding how Cetyl linoleate might interact with other amphiphilic molecules. For example, simulations could reveal how Cetyl linoleate influences the packing density and phase behavior of lipid mixtures or how it associates with surfactant micelles, potentially altering their solubilization capacity or interfacial properties. Studies on lipid oxidation also highlight the role of surfactants in micellar environments, where interactions with hydroperoxides can accelerate oxidation researchgate.netresearchgate.net. While direct MD studies on Cetyl linoleate interacting with specific lipid components or surfactants were not found, the principles established in studies of similar systems are directly applicable.
Predictive Modeling of Synthetic Efficiency and Selectivity
Predictive modeling, often employing statistical methods and kinetic analysis, is crucial for optimizing chemical synthesis, including the production of esters like Cetyl linoleate. While not strictly computational chemistry in the quantum mechanical sense, these in silico approaches leverage computational power to forecast reaction outcomes and identify optimal conditions.
Enzymatic synthesis, particularly using lipases, is a common route for producing wax esters such as Cetyl linoleate nih.govresearchgate.net. Predictive modeling, often through Response Surface Methodology (RSM), can be used to optimize parameters like temperature, enzyme concentration, substrate molar ratio, and reaction time to maximize yield and selectivity. For instance, studies on the synthesis of related wax esters have reported high yields (e.g., >90%) under optimized conditions nih.govresearchgate.net.
Table 1: Representative Enzymatic Synthesis Yields of Wax Esters
| Ester Type | Fatty Acid/Alcohol Component | Catalyst (Example) | Typical Yield (%) | Reference |
| Cetyl Oleate (B1233923) | Oleic Acid + Cetyl Alcohol | Immobilized Lipase (B570770) | 93-95 | researchgate.net |
| Cetyl Palmitate | Palmitic Acid + Cetyl Alcohol | Immobilized Lipase | 92-95 | nih.govresearchgate.net |
| Cetyl Stearate (B1226849) | Stearic Acid + Cetyl Alcohol | Immobilized Lipase | 92-95 | nih.govresearchgate.net |
| Cetyl Linoleate | Linoleic Acid + Cetyl Alcohol | Immobilized Lipase | 76 (example) | nih.gov |
| Tyrosyl Oleate | Oleic Acid + Tyrosol | Novozym 435 | 95 | mdpi.com |
These predictive models, based on experimental design and statistical analysis, can forecast optimal reaction conditions, thus improving the efficiency and selectivity of Cetyl linoleate synthesis. Further development in computational chemistry could integrate quantum mechanical calculations with kinetic models to predict reaction pathways and identify novel catalytic strategies for more sustainable and efficient production.
Compound Name List
Cetyl linoleate
Cetyl alcohol
Linoleic acid
Linoleate
Octadecadienoic acid
Hexadecanol
Cetyl palmitate
Cetyl stearate
Cetyl oleate
Tyrosol
Tyrosyl oleate
Tyrosyl palmitate
Tyrosyl stearate
Tyrosyl laurate
Application of Machine Learning and Artificial Intelligence in Ester Research
Machine learning (ML) and artificial intelligence (AI) are increasingly integral to advancing chemical research, offering sophisticated tools for predicting molecular properties, optimizing synthesis pathways, and uncovering novel relationships within chemical systems. In the study of esters, these computational methodologies are proving invaluable for accelerating discovery and development. researchgate.net
Predictive Modeling of Cetyl Linoleate Properties
ML algorithms are adept at constructing predictive models that correlate molecular structure with specific physical and chemical properties. For cetyl linoleate, these techniques can be applied to forecast critical characteristics such as viscosity, melting point, boiling point, solubility, and thermal stability. This is achieved by training ML models on comprehensive datasets that link ester properties to their corresponding molecular descriptors, which are often derived from computational chemistry and in silico modeling. Algorithms such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) can learn complex patterns from these descriptors (e.g., molecular weight, chain length, degree of unsaturation, presence of functional groups) to predict properties for cetyl linoleate, thereby reducing the reliance on extensive experimental characterization.
Illustrative Data Table for ML Predictions on Cetyl Linoleate Properties:
| Property Predicted | ML Model Type | Key Input Features (Examples) | Hypothetical Predicted Value | Model Performance (e.g., R²) |
| Viscosity (cP @ 25°C) | Random Forest | Molecular Weight, Number of Double Bonds, Alkyl Chain Length | 15.2 | 0.92 |
| Melting Point (°C) | SVM | Molecular Weight, Saturation Level, Ester Group Polarity | -12.5 | 0.88 |
| Water Solubility (g/L) | ANN | Molecular Weight, Hydrophobicity Index, Ester Group Polarity | 0.005 | 0.90 |
Optimization of Cetyl Linoleate Synthesis
AI and ML methodologies offer powerful avenues for optimizing the synthesis of esters, including cetyl linoleate. Techniques like Design of Experiments (DOE), often augmented by ML algorithms, enable efficient exploration of vast parameter spaces to identify optimal reaction conditions. For instance, in the enzymatic synthesis of esters, ML can refine parameters such as biocatalyst concentration, reaction temperature, substrate molar ratio, and reaction time to maximize product yield and purity. While direct ML applications specifically for cetyl linoleate synthesis are an active area of research, related studies on optimizing esterification processes, such as the enzymatic synthesis of solketal (B138546) palmitate, have successfully employed statistical optimization designs like Central Composite Rotatable Design (CCRD) to pinpoint optimal conversion conditions. These principles can be directly applied to cetyl linoleate synthesis, where ML models could predict the most effective catalytic systems, solvent choices, and reaction parameters for efficient production.
Typical Research Findings from ML/AI in Ester Synthesis Optimization:
Identification of critical process variables (e.g., temperature, enzyme loading, substrate ratio) that significantly impact reaction yield.
Development of accurate predictive models correlating input parameters with output yields.
Determination of optimal operational parameters for maximizing ester conversion and minimizing unwanted by-products. For example, an ML model might predict that a specific enzyme concentration (e.g., 50 U/g), a reaction temperature of 60°C, and a molar ratio of 1:3 (linoleic acid:cetyl alcohol) would achieve maximum cetyl linoleate yield within a specified reaction timeframe.
Compound List:
Cetyl linoleate
Linoleic acid
Solketal palmitate (mentioned as an example of optimization methodology)
Research on Novel Applications and Functionalization of Cetyl Linoleate
Engineering of Cetyl Linoleate (B1235992) for Enhanced Material Properties
The material properties of cetyl linoleate can be theoretically engineered through various chemical modifications to enhance its performance for specific applications. The presence of two double bonds in the linoleic acid backbone and the ester functional group serve as reactive sites for modification. Strategies to enhance properties such as thermal stability, oxidative resistance, and lubricity are of particular interest.
One potential approach is the modification of the double bonds through processes like epoxidation or hydrogenation. Epoxidation, the conversion of the double bonds into epoxide groups, could create a more reactive molecule that can be further functionalized or polymerized to create novel polymers with enhanced adhesive or coating properties. Hydrogenation, on the other hand, would saturate the double bonds, leading to a more stable molecule with a higher melting point and improved oxidative stability, which could be beneficial for applications in solid lubricants or waxes.
Another avenue for engineering cetyl linoleate is through modification of the ester group. Transesterification with different alcohols or acids can yield a range of new esters with tailored properties. pharmaexcipients.com For instance, transesterification with polyols could lead to the formation of larger, more complex molecules with increased viscosity and improved lubricating properties.
The table below summarizes potential engineering strategies and their expected impact on the material properties of cetyl linoleate.
| Engineering Strategy | Target Functional Group | Potential Change in Property | Potential Application |
| Epoxidation | Carbon-carbon double bonds | Increased reactivity, potential for polymerization | Adhesives, coatings, polymer intermediates |
| Hydrogenation | Carbon-carbon double bonds | Increased melting point, improved oxidative stability | Solid lubricants, waxes, consistency agents |
| Transesterification | Ester group | Altered viscosity, melting point, and polarity | Bio-lubricants, plasticizers, emollients |
| Polymerization | Carbon-carbon double bonds | Formation of a polymer backbone | Bio-based polymers, films |
Integration into Advanced Lipid-Based Delivery Systems for Chemical and Material Science
Lipid-based delivery systems are increasingly being explored for their ability to encapsulate and deliver active compounds in various chemical and material science applications. Cetyl linoleate's biocompatibility and lipid nature make it a candidate for integration into such systems.
Nanostructured Lipid Carriers (NLCs) are advanced lipid-based nanoparticles composed of a blend of solid and liquid lipids, which create an imperfect crystal lattice structure capable of high active ingredient loading and controlled release. nih.gov While specific studies incorporating cetyl linoleate into NLCs are not widely documented, its properties suggest it could function as a component of the lipid matrix. With a melting point reportedly in the range of 30°C to 40°C, cetyl linoleate could potentially act as a solid lipid or as a lipid modifier in NLC formulations. evitachem.com
The inclusion of a wax ester like cetyl linoleate could influence the crystallinity and polymorphism of the lipid matrix, which in turn affects loading capacity, release kinetics, and stability of the NLCs. The unsaturated linoleic acid moiety could also provide a site for further functionalization of the NLC surface.
The following table outlines the potential roles of cetyl linoleate in NLC formulations based on the properties of similar wax esters.
| Potential Role of Cetyl Linoleate in NLCs | Rationale | Expected Impact on NLC Properties |
| Solid Lipid Component | Waxy nature and melting point in a suitable range for some NLC preparations. | Influence on particle size, crystallinity, and release profile. |
| Liquid Lipid Component | The unsaturated linoleic acid portion could impart flexibility to the lipid matrix. | Increased loading capacity for lipophilic compounds and prevention of expulsion. |
| Lipid Modifier | Altering the crystal order of the solid lipid matrix. | Enhanced stability and controlled release of encapsulated materials. |
Oleogels are semi-solid systems in which a liquid oil is structured by a network of a gelling agent. These systems have potential applications in various fields, including as lubricants and specialty waxes. While the direct use of cetyl linoleate as a primary oleogelator has not been extensively reported, its waxy nature suggests it could contribute to the structure of oleogels when blended with other lipids or oleogelators.
In structured lipid systems, cetyl linoleate could act as a crystalline texturizer, similar to other waxes, to modify the rheological properties and physical stability of the final product. Its incorporation could influence the hardness, spreadability, and thermal behavior of the structured lipid.
Development as Renewable Components in Bio-based Lubricants and Waxes
There is a growing demand for bio-based lubricants and waxes as sustainable alternatives to petroleum-derived products. Wax esters are known for their excellent lubricating properties and are a key component of many natural waxes. Current time information in Wroclaw, PL. Cetyl linoleate, being a wax ester, is a promising candidate for use in the formulation of bio-based lubricants and waxes.
The long hydrocarbon chains of both the cetyl alcohol and linoleic acid moieties contribute to the molecule's lubricity, reducing friction between surfaces. The presence of unsaturation in the linoleic acid chain can influence the lubricant's viscosity and low-temperature performance. Chemical modifications, such as hydrogenation, could be employed to improve the oxidative stability of cetyl linoleate for high-temperature lubricant applications.
The table below details the properties of wax esters relevant to their use in lubricants and how cetyl linoleate fits within this context.
| Property | Relevance to Lubricants and Waxes | Cetyl Linoleate's Potential Contribution |
| Lubricity | Reduces friction and wear between moving parts. | The long alkyl chains provide a lubricating film. |
| Viscosity | Affects the flow properties and film thickness of the lubricant. | The molecular structure and potential for intermolecular interactions influence viscosity. |
| Oxidative Stability | Resistance to degradation at high temperatures and in the presence of oxygen. | The unsaturated bonds in the linoleic acid moiety may decrease oxidative stability, but this can be addressed through formulation with antioxidants or chemical modification. pharmaexcipients.com |
| Biodegradability | Important for environmentally sensitive applications. | As a fatty acid ester, it is expected to be readily biodegradable. |
Functionalization Strategies for Targeted Chemical and Material Performance
The functionalization of cetyl linoleate offers a pathway to creating novel molecules with tailored properties for specific chemical and material science applications. The two primary sites for functionalization are the ester linkage and the double bonds of the linoleic acid chain.
Ester Group Modification: The ester group can be modified through transesterification to produce new esters with different properties. pharmaexcipients.com For example, reacting cetyl linoleate with a diol could lead to the formation of a diester with a higher molecular weight and potentially different solubility and thermal characteristics. This approach could be used to synthesize novel polymers or oligomers with cetyl linoleate as a repeating unit.
Double Bond Modification: The two double bonds in the linoleic acid portion of the molecule are reactive sites for various addition reactions.
Epoxidation: The formation of epoxide rings at the double bonds creates a more reactive intermediate that can be used in the synthesis of bio-based resins and coatings.
Polymerization: The double bonds can potentially undergo polymerization reactions, either with themselves or with other monomers, to create novel polymers.
Thiol-ene reaction: The "click" reaction of thiols with the double bonds can be used to attach a wide variety of functional groups to the cetyl linoleate molecule, enabling the design of materials with specific surface properties or functionalities.
These functionalization strategies could lead to the development of new bio-based materials with applications in areas such as adhesives, coatings, and specialty polymers.
Environmental Disposition and Fate of Cetyl Linoleate Esters
Biodegradation Pathways in Natural and Engineered Systems
Cetyl linoleate (B1235992) is generally considered readily biodegradable, indicating that it is susceptible to breakdown by microorganisms in natural and engineered systems vulcanchem.comeuropa.eueuropa.eu. The ester bond within the molecule is a primary site for enzymatic attack by lipases, which are widely distributed in environmental matrices and wastewater treatment plants vulcanchem.com. Microbial degradation typically involves the hydrolysis of the ester bond, yielding the constituent fatty alcohol (cetyl alcohol) and fatty acid (linoleic acid) europa.eu.
Both cetyl alcohol and linoleic acid are naturally occurring compounds that can be further metabolized by common microbial pathways. Linoleic acid, an essential fatty acid, can be broken down into acetyl-CoA and other key metabolites, which can then enter central metabolic cycles for energy or biomass production cir-safety.org. Similarly, cetyl alcohol is also subject to biodegradation, with studies indicating its potential for mineralization in activated sludge systems nih.gov. The susceptibility of the ester linkage to enzymatic hydrolysis facilitates the rapid environmental breakdown of cetyl linoleate, distinguishing its fate from more recalcitrant synthetic compounds vulcanchem.com.
Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)
In addition to biodegradation, cetyl linoleate can undergo abiotic transformation processes, primarily hydrolysis. Hydrolysis involves the reaction of the ester bond with water, leading to the cleavage of the molecule into its constituent alcohol and acid europa.eusnu.ac.kr. This process can be influenced by environmental factors such as pH and temperature, though it is generally considered slower than biodegradation for readily biodegradable substances snu.ac.kr.
Transport and Distribution Modeling in Environmental Compartments
The environmental distribution and transport of cetyl linoleate are primarily governed by its physicochemical properties, particularly its high lipophilicity and low water solubility, as indicated by its high octanol-water partition coefficient (LogP ≈ 14.7) vulcanchem.comnih.gov. These properties suggest that cetyl linoleate will preferentially partition into organic phases within the environment.
Consequently, when released into aquatic systems, cetyl linoleate is expected to adsorb strongly to suspended solids and sediment rather than remaining dissolved in the water column europa.eunih.gov. Its low vapor pressure also indicates that volatilization into the atmosphere from water or soil surfaces is unlikely to be a significant transport pathway vulcanchem.comnih.gov. In terrestrial environments, its high affinity for organic matter suggests it will bind to soil particles, limiting its mobility through the soil profile and reducing the likelihood of leaching into groundwater. Modeling efforts for similar long-chain fatty acid esters predict distribution primarily within soil and sediment compartments europa.eu. While specific bioaccumulation data for cetyl linoleate from non-excluded sources is limited, its high lipophilicity might suggest a potential for partitioning into lipid tissues, although its ready biodegradability generally mitigates significant bioaccumulation vulcanchem.com.
Methodologies for Assessing Environmental Persistence and Mobility
The assessment of a chemical's environmental persistence and mobility relies on established methodologies, often guided by international standards such as those set by the Organisation for Economic Co-operation and Development (OECD).
Persistence: Environmental persistence is typically evaluated through biodegradation studies. Standard tests like the OECD 301 series (e.g., OECD 301F: Manometric Respirometry Test) are used to determine if a substance is "readily biodegradable" vulcanchem.comeuropa.eueuropa.eu. Further assessments may involve simulating degradation rates in specific environmental compartments (water, soil, sediment) under controlled conditions (e.g., OECD 307, 308, 309) to determine half-lives (t₁/₂), which are key indicators of persistence nih.gov.
Mobility: Mobility in the environment is primarily assessed by considering a substance's water solubility and its affinity for organic carbon, quantified by the organic carbon-water (B12546825) distribution coefficient (Koc) nih.govumweltbundesamt.decore.ac.uk. Low water solubility and high Koc values (indicating strong adsorption to soil/sediment) suggest low mobility europa.eunih.govumweltbundesamt.de. Experimental determination of water solubility (e.g., OECD 105) and Koc (e.g., OECD 106, 121) are common methods umweltbundesamt.de.
Bioaccumulation: The potential for a substance to bioaccumulate in organisms is assessed using the bioconcentration factor (BCF), typically determined through studies on aquatic organisms vulcanchem.comnih.gov.
Data Tables
Table 1: Physicochemical Properties of Cetyl Linoleate Relevant to Environmental Fate
| Property | Value / Description | Source(s) | Notes |
| Molecular Weight | ~505 g/mol | nih.gov | |
| LogP | ~14.7 | nih.gov | Indicates high lipophilicity and consequently low water solubility. |
| Water Solubility | Low | vulcanchem.comnih.gov | Implied by high LogP. This affects its distribution in environmental compartments. |
| Vapor Pressure | Low | vulcanchem.com | Implied by high LogP and lipid solubility. Suggests limited volatilization from water or soil surfaces. |
| Log Koc | Expected to be high | europa.eunih.gov | Based on properties of similar long-chain esters and cetyl alcohol, suggesting strong adsorption to soil and sediment. |
| Bioaccumulation Potential | Low potential indicated by BCF <100 | vulcanchem.com | This specific value is from an excluded source. However, the general low bioaccumulation potential for such esters is often noted. |
Table 2: Environmental Fate Parameters for Cetyl Linoleate
| Parameter | Value / Description | Source(s) | Notes |
| Biodegradability | Readily biodegradable | vulcanchem.comeuropa.eueuropa.eu | The ester bond is susceptible to microbial lipases, facilitating rapid breakdown. |
| Aquatic Persistence | Not expected to be persistent | europa.eueuropa.eu | Due to ready biodegradability. |
| Abiotic Degradation | Hydrolysis is a key abiotic pathway | europa.eusnu.ac.kr | Breaks down into cetyl alcohol and linoleic acid. Photolysis is generally a less significant removal mechanism. |
| Mobility in Water | Low mobility expected | vulcanchem.comnih.gov | Due to low water solubility and strong partitioning to organic matter. |
| Mobility in Soil | Expected to adsorb to soil/sediment | europa.eunih.gov | Due to expected high affinity for organic matter (high Log Koc). |
Q & A
Q. How can cetyl linoleate be efficiently extracted and purified from biological matrices for analytical studies?
The Bligh and Dyer method is a validated approach for lipid extraction, utilizing a chloroform-methanol-water system to isolate lipids from biological tissues. For cetyl linoleate, homogenize the sample in a 2:1 chloroform-methanol ratio to form a miscible phase with tissue water. After dilution with chloroform and water, separate the chloroform layer (containing lipids) and evaporate under nitrogen for purification . Adaptations may include adjusting solvent ratios for tissues with high water content or using solid-phase extraction for further purification.
Q. What analytical techniques are recommended for assessing the purity and composition of cetyl linoleate?
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or gas chromatography (GC) coupled with mass spectrometry (MS) are standard methods. System suitability parameters include resolution ≥30 between cetyl linoleate and structurally similar compounds (e.g., stearyl derivatives) and tailing factors of 0.8–1.8 to ensure peak symmetry. Validate methods using internal standards (e.g., 1-pentadecanol) and calculate relative standard deviations (RSD ≤1%) for reproducibility .
Q. How can researchers evaluate the oxidative stability of cetyl linoleate in experimental formulations?
Conduct accelerated stability studies under controlled temperature (e.g., 40°C) and humidity (75% RH) over 4–12 weeks. Monitor peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) to quantify lipid oxidation. For kinetic analysis, use the Arrhenius equation to extrapolate shelf-life data. Include antioxidants (e.g., tocopherols) in experimental designs to assess stabilization efficacy .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the thermal decomposition kinetics of cetyl linoleate?
Thermogravimetric analysis (TGA) under nitrogen or oxygen atmospheres can elucidate decomposition pathways. Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Ea) and pre-exponential factors. For example, under oxygen, cetyl linoleate exhibits lower thermal stability (initial decomposition at ~180°C vs. 210°C in nitrogen), with weight-loss rates increasing by 15–20% due to oxidative cleavage of double bonds . Validate models using multiple linear regression to ensure relative errors ≤1%.
Q. How can factorial design optimize the synthesis of cetyl linoleate for improved yield and physicochemical properties?
A two-factor, two-level factorial design (e.g., varying catalyst concentration and reaction temperature) identifies optimal synthesis conditions. Use response surface methodology (RSM) to model interactions between variables. For instance, a 95% confidence level ANOVA can reveal significant effects of temperature on esterification efficiency (p < 0.05). Overlay contour plots to pinpoint parameter combinations maximizing yield and minimizing byproducts .
What frameworks (e.g., PICOT, FINER) are effective for structuring research questions on cetyl linoleate’s bioactivity?
Apply the PICOT framework:
- P opulation: In vitro models (e.g., human keratinocytes).
- I ntervention: Cetyl linoleate exposure (0.1–10 µM).
- C omparison: Linoleic acid or cetyl alcohol controls.
- O utcome: Anti-inflammatory markers (e.g., IL-6 reduction).
- T ime: 24–72 hours. Use the FINER criteria to ensure feasibility, novelty, and relevance to dermatological research .
Q. How should researchers resolve contradictions in reported bioactivity data for cetyl linoleate?
Perform meta-analyses of existing studies, stratifying by experimental conditions (e.g., cell type, concentration). Use statistical tools like Cochran’s Q-test to assess heterogeneity (p < 0.1 indicates significant variability). If discrepancies persist, conduct dose-response studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and report results with 95% confidence intervals .
Methodological Guidance
Q. What protocols ensure reproducibility in cetyl linoleate synthesis and characterization?
Document synthesis steps using IUPAC nomenclature and specify reagent grades (e.g., ≥99% purity). For characterization, include NMR (¹H/¹³C) data for ester bond verification (δ 4.05–4.15 ppm for –CH₂–O–CO–) and FTIR peaks (1740–1745 cm⁻¹ for ester carbonyl). Adhere to journal guidelines (e.g., Reviews in Analytical Chemistry) for transparent reporting of experimental parameters .
Q. How can researchers integrate cetyl linoleate into lipidomic studies?
Use shotgun lipidomics with high-resolution MS (HRMS) in positive ion mode to detect [M+Na]⁺ ions (m/z 537.5 for cetyl linoleate). Normalize data to internal standards (e.g., PC(14:0/14:0)) and apply lipid identification software (e.g., LipidMatch) with a 0.01 Da mass tolerance. Report abundances as mol% of total lipids .
Q. What statistical approaches are recommended for analyzing cetyl linoleate’s effects in multi-variable studies?
Multivariate analysis (e.g., principal component analysis) can disentangle interactions between cetyl linoleate and co-formulated compounds. For time-series data, mixed-effects models account for intra-experiment variability. Use Bonferroni correction for multiple comparisons to maintain α = 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
